4,5-Dihydrotestolactone
Overview
Description
4,5-Dihydrotestolactone is a metabolite of testolactone, a steroid aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone, the primary male sex hormone, into estradiol, the major female sex hormone. By inhibiting aromatase, testolactone reduces estradiol levels and increases testosterone levels.
Preparation Methods
4,5-Dihydrotestolactone can be synthesized through the Baeyer-Villiger oxidation of androst-4-ene-3,17-dione. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to introduce an oxygen atom into the steroid structure, forming the lactone ring . Industrial production methods often involve microbial transformation of dehydroepiandrosterone (DHEA) by filamentous fungi, which can produce an overabundance of steroid-transforming enzymes .
Chemical Reactions Analysis
4,5-Dihydrotestolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common reagents used in these reactions include peracids for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include different hydroxylated and oxidized derivatives .
Scientific Research Applications
4,5-Dihydrotestolactone is primarily used in scientific research to study the metabolism of testolactone and its effects on hormone levels. It is also used in studies involving aromatase inhibition, which is crucial in understanding hormone-dependent cancers such as breast cancer. Additionally, it serves as a model compound in biochemical studies involving steroid metabolism .
Mechanism of Action
The mechanism of action of 4,5-Dihydrotestolactone involves the inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of testosterone to estradiol. This reduction in estradiol levels can lead to increased testosterone levels, which is beneficial in conditions where estrogen suppression is desired.
Comparison with Similar Compounds
4,5-Dihydrotestolactone is similar to other aromatase inhibitors such as anastrozole and letrozole. its uniqueness lies in its steroidal structure, which differs from the non-steroidal structures of anastrozole and letrozole. Other similar compounds include 1,2,4,5-tetrahydrotestolactone, which is another metabolite of testolactone .
Properties
IUPAC Name |
(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGNVLKFFBPCIQ-UTQPNVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962625 | |
Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-77-6 | |
Record name | 4,5-Dihydrotestolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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